2,2,4-Trimethylpiperidine

CAS No.: 101257-71-0

Cat. No.: VC20386400

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101257-71-0 |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 2,2,4-trimethylpiperidine |

| Standard InChI | InChI=1S/C8H17N/c1-7-4-5-9-8(2,3)6-7/h7,9H,4-6H2,1-3H3 |

| Standard InChI Key | AIRGIADVPCTKHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCNC(C1)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

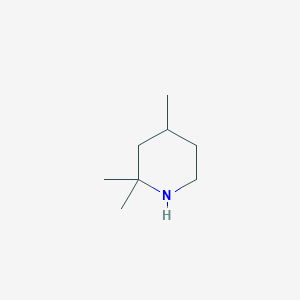

The piperidine ring in 2,2,4-trimethylpiperidine adopts a chair conformation, with methyl groups at C2 and C4 introducing significant steric hindrance. The IUPAC name, 2,2,4-trimethylpiperidine, reflects the substitution pattern, while its SMILES notation (CC1CCNC(C1)(C)C) and InChIKey (AIRGIADVPCTKHU-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 101257-71-0 |

| SMILES | CC1CCNC(C1)(C)C |

| InChIKey | AIRGIADVPCTKHU-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

A patent (US20050176752A1) outlines a five-step synthesis for structurally related piperidinols, providing insights into potential methodologies for 2,2,4-trimethylpiperidine . Although the patent focuses on (3aS,4R,7S,7aR)-2,2,4-trimethyl-1,3-dioxolo[4,5-c]piperidin-7-ol, the general approach involves:

-

Alkylation: Introducing methyl groups via Grignard reagents (e.g., methylmagnesium halide).

-

Amination: Replacing leaving groups (e.g., mesylate) with phthalimide under phase-transfer conditions.

-

Deprotection: Cleaving the phthalimide group using hydrazine monohydrate.

-

Cyclization: Spontaneous ring formation under reflux conditions.

-

Hydrogenation: Reducing unsaturated bonds with palladium on charcoal .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Alkylation | Methylmagnesium bromide, THF, 0°C |

| Amination | Potassium phthalimide, DMF, 80°C |

| Deprotection | Hydrazine monohydrate, ethanol, reflux |

| Hydrogenation | H₂ (45–50 psi), Pd/C, 25–50°C |

Industrial Scalability

Chemical Reactivity and Applications

Reactivity Profile

The tertiary amine in 2,2,4-trimethylpiperidine participates in typical amine reactions:

-

Alkylation/Acylation: Forms quaternary ammonium salts or amides with electrophiles.

-

Oxidation: Generates N-oxides under mild oxidizing conditions (e.g., H₂O₂).

-

Salt Formation: Reacts with HCl to form a stable hydrochloride salt, improving solubility .

Steric hindrance from the 2,2-dimethyl groups likely slows nucleophilic attacks at the nitrogen, directing reactivity toward less hindered positions.

Future Research Directions

Unexplored Synthetic Pathways

Investigating enantioselective synthesis routes could yield optically pure isomers for medicinal chemistry. For instance, enzymatic resolution or chiral catalysts might separate diastereomers.

Computational Modeling

Density functional theory (DFT) studies could predict reactivity hotspots, guiding the design of derivatives with enhanced bioactivity.

Biological Screening

Collaborative efforts with pharmacological institutes may uncover antimicrobial or antiviral properties, leveraging the compound’s heterocyclic framework.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume